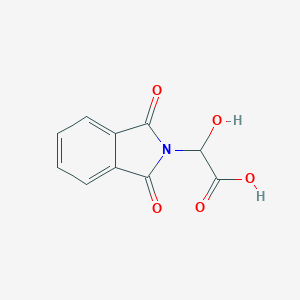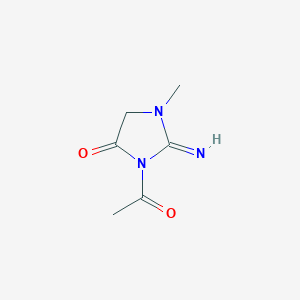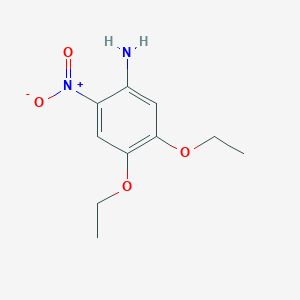![molecular formula C10H10N2OS B039569 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one CAS No. 120079-42-7](/img/structure/B39569.png)
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a synthetic compound that has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one is not fully understood. However, it has been suggested that the compound may inhibit DNA synthesis and induce apoptosis in cancer cells. It has also been reported to inhibit the replication of influenza A virus by targeting the viral RNA polymerase.
Efectos Bioquímicos Y Fisiológicos
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of influenza A virus by targeting the viral RNA polymerase. Additionally, it has been reported to exhibit antibacterial activity against Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one in lab experiments is its potential applications in medicinal chemistry. It has been shown to possess various biological activities, including anticancer, antiviral, and antibacterial properties. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one. One possible direction is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another direction is the exploration of its potential applications in other areas of medicinal chemistry, such as antifungal and antiparasitic agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one involves the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of acetic anhydride. The resulting compound is then reacted with hydrazine hydrate to form the final product. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer properties by inducing apoptosis in cancer cells. It has also been reported to exhibit antiviral activity against influenza A virus and antibacterial activity against Staphylococcus aureus.
Propiedades
Número CAS |
120079-42-7 |
|---|---|
Nombre del producto |
7,8-Dihydro-5H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10(6H)-one |
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
4-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),5,8-trien-2-one |
InChI |
InChI=1S/C10H10N2OS/c13-10-9-7(4-6-14-9)11-8-3-1-2-5-12(8)10/h4,6H,1-3,5H2 |
Clave InChI |
MDBDJWQGOKYJOW-UHFFFAOYSA-N |
SMILES |
C1CCN2C(=NC3=C(C2=O)SC=C3)C1 |
SMILES canónico |
C1CCN2C(=NC3=C(C2=O)SC=C3)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




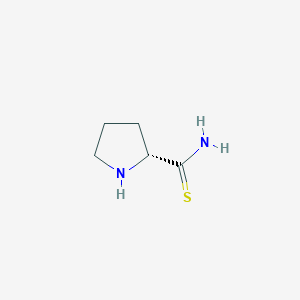
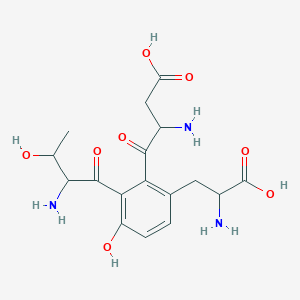
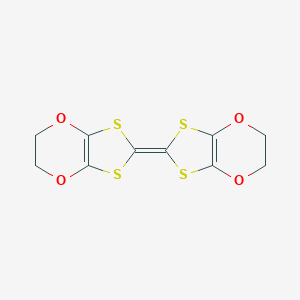

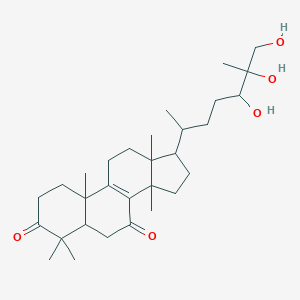
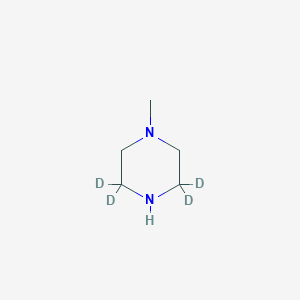
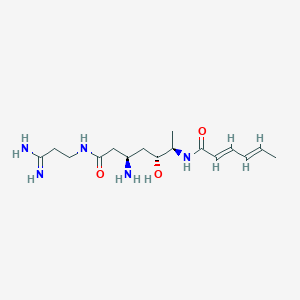
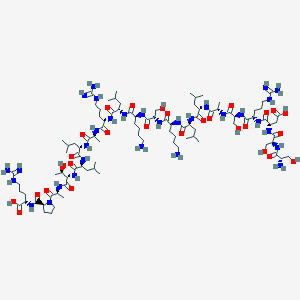
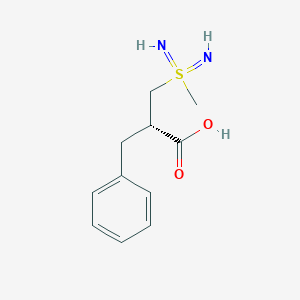
![1H-Pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B39512.png)
